Butorphanol

Description

Properties

IUPAC Name |

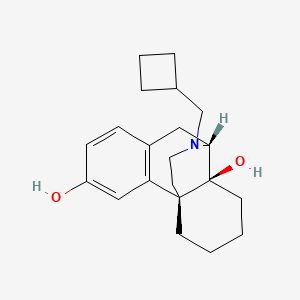

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKLAQQSCNILHL-QHAWAJNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022714 | |

| Record name | Butorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42408-82-2 | |

| Record name | Butorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42408-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butorphanol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042408822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butorphanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butorphanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV897JC36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Butorphanol in Laboratory Animals

Audience: Researchers, scientists, and drug development professionals.

Abstract: Butorphanol is a synthetically derived morphinan (B1239233) opioid that serves as a cornerstone analgesic and sedative in veterinary medicine and as a pre-anesthetic agent. Its complex pharmacological profile, characterized by a mixed agonist-antagonist interaction with opioid receptors, results in a unique combination of therapeutic efficacy and a favorable safety profile compared to full mu-opioid agonists. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of this compound's action in laboratory animals, detailing its receptor binding kinetics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Receptor Binding and Affinity Profile

This compound exerts its effects by interacting primarily with the kappa (κ) and mu (μ) opioid receptors, which are members of the G-protein coupled receptor (GPCR) family.[1] It is classified as a κ-opioid receptor (KOR) agonist and a μ-opioid receptor (MOR) partial agonist or antagonist.[2][3] This dual activity is fundamental to its pharmacological effects, providing analgesia primarily through KOR activation while its interaction with the MOR contributes to a "ceiling effect," limiting the extent of respiratory depression seen with full MOR agonists.[2]

Studies using recombinant human opioid receptors expressed in mammalian cell membranes have quantified this compound's high affinity for these targets. Notably, its affinity for the KOR is approximately 20 times higher than for the MOR.[4][5]

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative binding affinity data for this compound at the kappa and mu opioid receptors.

| Receptor Subtype | Ligand Parameter | Value (nM) | Cell/Tissue System | Citation(s) |

| Kappa (KOR) | Kd | 0.1 ± 0.02 | Recombinant KOR (mammalian) | [4][5][6] |

| Mu (MOR) | Kd | 2.4 ± 1.2 | Recombinant MOR (mammalian) | [4][5][6] |

| Mu (MOR) | Ki | < 1.0 | Recombinant human MOR | [7] |

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; lower values indicate higher affinity.

Intracellular Signaling Pathways

As a GPCR ligand, this compound initiates a cascade of intracellular events upon receptor binding. The specific downstream pathways activated are receptor-dependent and demonstrate a phenomenon known as "biased agonism," particularly at the KOR.

Biased Agonism at the Kappa-Opioid Receptor (KOR)

Recent research has revealed that this compound acts as a biased agonist at the KOR, meaning it differentially activates distinct downstream signaling pathways originating from the same receptor.[4][6]

-

G-Protein Pathway (Partial Agonist): this compound acts as a partial agonist for the G-protein activation pathway.[4][5][6] This canonical pathway involves the coupling of the receptor to inhibitory G-proteins (Gαi/o), which leads to the inhibition of the enzyme adenylyl cyclase.[8] This reduces intracellular levels of cyclic AMP (cAMP), closes N-type voltage-gated calcium channels, and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9] The collective result is hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of pain signals.[9]

-

β-Arrestin Pathway (Full Agonist): In contrast, this compound behaves as a full agonist for the β-arrestin recruitment pathway, a potency similar to the classic KOR agonist Salvinorin A.[4][5][6][10] Activation of this pathway is linked to receptor desensitization, internalization, and the initiation of separate signaling cascades that are distinct from G-protein signaling.[4][6]

Activity at the Mu-Opioid Receptor (MOR)

At the MOR, this compound acts as a partial agonist or an antagonist.[1] This means it binds to the receptor but has low intrinsic efficacy, producing a submaximal response compared to full agonists like morphine.[1] This property is clinically significant, as it can antagonize or reverse the effects of full mu-agonists and contributes to the ceiling effect on respiratory depression.[2][11] In opioid-dependent subjects, its antagonist properties can precipitate withdrawal symptoms.[2]

Pharmacological Effects in Laboratory Animals

The molecular actions of this compound translate into distinct physiological effects observed in laboratory animal models.

-

Analgesia: this compound provides effective relief for mild-to-moderate pain.[12] In rats and mice, its duration of action is relatively short, typically lasting 1 to 2 hours.[12] Studies using the radiant-heat tail-flick test in mice characterized this compound as a partial agonist for antinociception, achieving approximately 82% of the maximum possible effect compared to full agonists.[13]

-

Sedation: Sedation is a prominent effect, mediated by its KOR agonist activity, making it a common component of pre-anesthetic protocols in veterinary medicine.[14][15]

-

Antitussive Effects: this compound is an effective cough suppressant and is approved for this use in dogs.[14]

-

Cardiovascular and Respiratory Effects: Because of its KOR agonism, this compound can increase pulmonary arterial pressure.[9] However, its partial agonism at the MOR results in less respiratory depression compared to full MOR agonists like morphine and fentanyl.[2]

Data Presentation: In Vivo Analgesic Dosing

The following table provides subcutaneous (SC) doses of this compound used to produce analgesia in standard laboratory animal tests.

| Animal Model | Dose (mg/kg, SC) | Test / Indication | Citation(s) |

| Rat | 2.0 | Hot Plate & Tail Flick | [12] |

| Mouse | 5.0 | Hot Plate & Tail Flick | [12] |

| Mouse | 1.0 - 5.0 | Mild-to-Moderate Pain | [16] |

Key Experimental Protocols

The mechanism of this compound has been defined through a series of specific in vitro and in vivo assays.

In Vitro: Receptor Binding Affinity Assay

This assay quantifies the affinity of a ligand for a specific receptor.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for opioid receptors.

-

Methodology: A competitive binding assay is commonly used.[4][6]

-

Preparation: Cell membranes from cell lines (e.g., HEK-293, CHO) engineered to express a high density of a specific opioid receptor (e.g., KOR) are prepared.[4][6]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]-naltrexone) and varying concentrations of unlabeled this compound.

-

Separation & Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity captured on the filter is measured using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the Ki constant using the Cheng-Prusoff equation.

-

In Vitro: G-Protein Activation ([³⁵S]GTPγS) Assay

This functional assay measures the extent to which a ligand activates the G-protein signaling pathway.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating G-protein activation.

-

Methodology:

-

System: Utilizes cell membranes expressing the receptor of interest (e.g., KOR).[5]

-

Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G-protein in its active state.

-

Procedure: Membranes are incubated with this compound and [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the G-proteins is quantified.

-

Analysis: The level of radioactivity is proportional to the degree of G-protein activation. This compound was found to have low efficacy in this assay, confirming its status as a partial agonist at the KOR G-protein pathway.[5]

-

In Vivo: Radiant-Heat Tail-Flick Test

A classic behavioral assay in rodents to measure spinal nociceptive reflexes.

-

Objective: To assess the antinociceptive (analgesic) efficacy of this compound.

-

Methodology:

-

Acclimation: The animal is gently restrained, and its tail is positioned over a slot.

-

Baseline: A high-intensity light beam is focused on a specific point on the tail. The time taken for the animal to flick its tail out of the beam (tail-flick latency) is recorded. This is the baseline measurement.

-

Administration: this compound or a vehicle control is administered (e.g., subcutaneously).

-

Testing: At predetermined time points after administration, the tail-flick latency is measured again.

-

Analysis: An increase in latency indicates an analgesic effect. A maximum cut-off time is used to prevent tissue damage. The data is often expressed as the Maximum Possible Effect (%MPE).

-

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

- 3. xenonhealth.com [xenonhealth.com]

- 4. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound Tartrate (Stadol, Torbutrol, Torbugesic, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 12. researchgate.net [researchgate.net]

- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 14. This compound | VCA Animal Hospitals [vcahospitals.com]

- 15. medium.com [medium.com]

- 16. eHåndboken for Oslo universitetssykehus [ehandboken.ous-hf.no]

Preclinical Profile of Butorphanol: A Pharmacokinetic and Pharmacodynamic Guide

An In-depth Technical Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of butorphanol, a synthetic opioid agonist-antagonist. The information presented herein is curated from a range of preclinical studies, offering critical insights for researchers, scientists, and professionals engaged in drug development. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes complex biological and experimental processes.

Pharmacokinetics: The Journey of this compound in Preclinical Models

This compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—has been characterized in various animal models. These studies reveal a drug that is rapidly absorbed, widely distributed, and extensively metabolized, primarily by the liver.

Absorption and Bioavailability

This compound exhibits variable absorption and bioavailability depending on the route of administration and the animal species. Oral bioavailability is generally low due to significant first-pass metabolism in the liver.[1] Intramuscular (IM) and intravenous (IV) administrations lead to rapid absorption and higher systemic availability.[1][2] Transnasal delivery has also been explored as a noninvasive alternative that bypasses the gastrointestinal tract, showing comparable onset of action and systemic bioavailability to parenteral routes.[3]

Distribution

Following absorption, this compound is widely distributed throughout the tissues.[4] It has an estimated volume of distribution ranging from 300-900 mL and exhibits approximately 80% plasma protein binding.[4][5] this compound can also cross the placenta, with neonatal serum concentrations reaching 0.4 to 1.4 times those of the mother.[4]

Metabolism and Excretion

The liver is the primary site of this compound metabolism.[1][5] While the specific metabolites have not been extensively studied in all preclinical species, animal studies suggest that some metabolites may possess analgesic activity.[1][5] The primary route of excretion for this compound and its metabolites is via the kidneys into the urine, with some fecal excretion also occurring.[1][6]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound observed in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Canine Models

| Administration Route & Dose | T½ (half-life) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Bioavailability | Reference |

| 0.4 mg/kg IV | ~1.5 h | - | - | - | [7] |

| 0.2 mg/kg loading dose + 0.2 mg/kg/hr IV CRI | - | 43.1 ng/mL (Css) | - | - | [7] |

| 0.4 mg/kg SC | - | - | - | - | [7] |

| 0.8 mg/kg SC with sodium bicarbonate | - | - | - | 61% | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Feline Models

| Administration Route & Dose | T½ (half-life) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Bioavailability (BTM relative to IM) | Reference |

| 0.4 mg/kg IM | 6.3 ± 2.8 h | 132.02 ± 87.35 ng/mL | 0.35 h | - | [2] |

| 0.4 mg/kg BTM (Buccal) | 5.2 ± 1.7 h | 34.41 ± 10.32 ng/mL | 1.1 h | 37.16% | [2] |

| 1 mg/kg IV (in isoflurane (B1672236) anesthetized cats) | - | - | - | - | [8] |

Table 3: Pharmacokinetic Parameters of this compound in Equine Models

| Administration Route & Dose | T½ (half-life) | Systemic Clearance | Volume of Distribution (steady-state) | Reference |

| 0.1 mg/kg IV | 5.9 ± 1.5 h | 11.5 ± 2.5 mL/min/kg | 1.4 ± 0.3 L/kg | [9] |

Table 4: Pharmacokinetic Parameters of this compound in Avian (Broiler Chicken) Models

| Administration Route & Dose | T½ (half-life) | Clearance | Volume of Distribution | Reference |

| 2 mg/kg IV | 71.3 min (non-compartmental) 69.3 min (two-compartmental) | 67.6 mL/min/kg (non-compartmental) 74.6 mL/min/kg (two-compartmental) | 6.9 L/kg (non-compartmental) 5.6 L/kg (steady-state) | [10] |

| 2 mg/kg IN | - | - | - | [11] |

Pharmacodynamics: The Biological Effects of this compound

This compound's pharmacodynamic profile is characterized by its mixed agonist-antagonist activity at opioid receptors, resulting in a complex range of effects including analgesia, sedation, and respiratory depression.

Mechanism of Action and Receptor Binding

This compound primarily interacts with mu (μ) and kappa (κ) opioid receptors.[1][6] It acts as a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor.[5][6] This dual activity contributes to its analgesic effects while potentially mitigating some of the adverse effects associated with full μ-opioid agonists.[5] In radioligand binding studies, this compound's affinity for μ, κ, and delta (δ) opioid receptors has been reported with a ratio of approximately 1:4:25, respectively.[4] However, a more recent study found its affinity for the κ-opioid receptor (KOR) to be about twenty-fold higher than for the μ-opioid receptor (MOR).[12]

The stimulation of these receptors leads to intracellular inhibition of adenylate cyclase, closure of influx membrane calcium channels, and opening of membrane potassium channels.[6] This cascade results in hyperpolarization of the cell membrane and suppression of action potential transmission in ascending pain pathways.[6]

Signaling Pathways

The interaction of this compound with opioid receptors triggers intracellular signaling cascades. As a partial agonist at the KOR for the G protein pathway, it leads to a submaximal response compared to full agonists.[12] Interestingly, it has been shown to be a full agonist in the β-arrestin recruitment pathway, similar to the full KOR agonist salvinorin A.[12][13]

Caption: this compound's dual-receptor signaling cascade.

Pharmacodynamic Effects

Preclinical studies have demonstrated a range of pharmacodynamic effects of this compound:

-

Analgesia: this compound produces antinociception in various animal models, including rhesus monkeys and rodents.[4] It is considered more potent than morphine.[5]

-

Respiratory Effects: Early studies suggested a "ceiling effect" for respiratory depression, meaning that beyond a certain dose, further increases do not lead to greater respiratory compromise.[4] This is consistent with its partial agonist activity at the μ-receptor.[4]

-

Sedation: Sedation is a common side effect observed in preclinical studies across different species.[7][14]

-

Cardiovascular Effects: At analgesic doses, this compound can increase pulmonary arterial pressure and cardiac work due to its κ-agonist activity.[6]

-

Gastrointestinal Effects: this compound generally has low gastrointestinal activity compared to full μ-opioid agonists.[14]

Table 5: Receptor Binding Affinities of this compound

| Receptor | Binding Affinity (Ki or Kd) | Species/System | Reference |

| μ-Opioid Receptor (MOR) | 2.4 ± 1.2 nM (Kd) | Recombinant human MOR expressed in mammalian cells | [12] |

| κ-Opioid Receptor (KOR) | 0.1 ± 0.02 nM (Kd) | Recombinant human KOR expressed in mammalian cells | [12] |

| δ-Opioid Receptor (DOR) | Affinity ratio (μ:κ:δ) of 1:4:25 | In vitro radioligand binding studies | [4] |

Experimental Protocols in Preclinical Research

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of this compound's properties. Below are summaries of methodologies employed in key preclinical studies.

Animal Models and Dosing Regimens

A variety of animal models have been utilized to study this compound, including:

-

Dogs (Beagles): Used to investigate the pharmacokinetics and pharmacodynamics of various administration routes, including intravenous (IV) bolus (0.4 mg/kg), IV constant rate infusion (CRI; 0.2 mg/kg loading dose followed by 0.2 mg/kg/hr for 8 hours), subcutaneous (SC; 0.4 mg/kg), and a subcutaneous formulation with sodium bicarbonate (0.8 mg/kg).[7][15]

-

Cats (Domestic Shorthair): Employed to determine the pharmacokinetics following intramuscular (IM; 0.4 mg/kg) and buccal transmucosal (BTM; 0.4 mg/kg) administration.[2][16] Studies in isoflurane-anesthetized cats have also been conducted with a 1 mg/kg IV dose.[8]

-

Horses: Used to update pharmacokinetic data following a single IV dose of 0.1 mg/kg.[9]

-

Rodents (Rats and Mice): Utilized in a variety of antinociception and behavioral studies.[4][17]

-

Broiler Chickens: Investigated for pharmacokinetics and pharmacodynamics after intranasal (IN; 2 mg/kg) and intravenous (IV; 2 mg/kg) administration.[10][11]

Caption: A generalized workflow for preclinical pharmacokinetic studies of this compound.

Analytical Methods for Plasma Concentration

The quantification of this compound in plasma is crucial for pharmacokinetic analysis. Commonly employed analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): This technique has been used to determine plasma this compound concentrations in feline studies.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are highly sensitive and specific methods used for the quantitative analysis of this compound in plasma samples from various species, including horses and cats.[8][9][18] The limit of quantification (LOQ) can be as low as 10 pg/mL in plasma.[18]

Pharmacodynamic Assessments

A variety of methods are used to assess the pharmacodynamic effects of this compound in preclinical models:

-

Antinociception Assays: Thermal and mechanical nociceptive threshold tests are used to evaluate the analgesic effects of this compound.[11]

-

Behavioral Observations: Sedation scores and changes in locomotor activity are recorded to assess the central nervous system effects.[7][9]

-

Physiological Monitoring: Parameters such as rectal temperature, heart rate, and respiratory rate are monitored to evaluate the physiological impact of the drug.[9][15]

-

In Vitro Receptor Binding and Activation Assays: Radioligand binding assays are used to determine the affinity of this compound for different opioid receptors.[12] G protein activation and β-arrestin recruitment assays are employed to characterize its functional activity at these receptors.[12][13]

Conclusion

The preclinical data on this compound reveal a complex pharmacokinetic and pharmacodynamic profile. Its mixed agonist-antagonist activity at opioid receptors provides a unique therapeutic window, offering analgesia with a potential ceiling effect on respiratory depression. The extensive research in various animal models has provided a solid foundation for its clinical use and continues to inform the development of novel analgesic strategies. This guide serves as a foundational resource for scientists and researchers, consolidating critical preclinical data to support ongoing and future investigations into the therapeutic potential of this compound.

References

- 1. This compound | C21H29NO2 | CID 5361092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Transnasal this compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in acute pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecddrepository.org [ecddrepository.org]

- 5. xenonhealth.com [xenonhealth.com]

- 6. This compound [bionity.com]

- 7. Dosing protocols to increase the efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound in male neutered cats anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of this compound following intravenous administration to the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dosing protocols to increase the efficacy of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of this compound in cats after intramuscular and buccal transmucosal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]

- 18. rmtcnet.com [rmtcnet.com]

Butorphanol for Pain Research in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of butorphanol in preclinical pain research. This compound, a synthetic opioid analgesic, possesses a unique pharmacological profile as a mixed agonist-antagonist, making it a valuable tool in the study of pain mechanisms and the development of novel analgesics. This document details its mechanism of action, efficacy in various animal pain models, pharmacokinetic properties, and established experimental protocols.

Core Concepts: Mechanism of Action

This compound exerts its analgesic effects primarily through its interaction with two types of opioid receptors in the central nervous system: the kappa (κ) and mu (μ) opioid receptors.[1][2] It acts as an agonist at the κ-opioid receptor and as a partial agonist or antagonist at the μ-opioid receptor.[2][3] This dual activity is central to its pharmacological effects, including analgesia and its specific side-effect profile.[1][2]

Stimulation of these G-protein coupled receptors (GPCRs) initiates an intracellular signaling cascade.[4][5] This leads to the inhibition of adenylate cyclase, the closing of calcium channels, and the opening of potassium channels.[4] The resulting hyperpolarization of the neuronal cell membrane suppresses the transmission of pain signals along ascending pathways.[4]

Recent studies have further elucidated the intricacies of this compound's interaction with the κ-opioid receptor, revealing biased agonism. This compound acts as a partial agonist in the G-protein activation pathway while being a full agonist in the β-arrestin recruitment pathway.[6][7][8] This differential signaling may contribute to its unique pharmacological properties.

Caption: this compound's dual opioid receptor signaling pathway.

Efficacy in Animal Pain Models

This compound has been evaluated in a variety of animal models of pain, demonstrating efficacy that can vary depending on the model, species, and dose.

Thermal Pain Models

The hot plate and tail-flick tests are common methods for assessing centrally mediated analgesia. In these models, this compound has shown a dose-dependent increase in the latency to a thermal stimulus.

Table 1: Efficacy of this compound in Thermal Pain Models

| Animal Model | Species | This compound Dose | Route | Analgesic Effect | Reference |

| Hot Plate Test | Mouse | 5.0 mg/kg | SC | Lower efficacy and shorter duration (1-2 hours) compared to morphine and buprenorphine. | [9][10] |

| Tail-Flick Test | Mouse | 5.0 mg/kg | SC | Lower efficacy and shorter duration (1-2 hours) compared to morphine and buprenorphine. | [9][10] |

| Tail-Flick Test | Rat | 2.0 mg/kg | SC | Lower efficacy and shorter duration (1-2 hours) compared to morphine and buprenorphine. | [9][10] |

| Incisional Pain | Rat | ED50: 295 µg/kg | - | Effective, but less potent than fentanyl (ED50: 4.1 µg/kg). | [11] |

Chemical-Induced Pain Models

The acetic acid-induced writhing test and the formalin test are used to model visceral and inflammatory pain, respectively.

Table 2: Efficacy of this compound in Chemical-Induced Pain Models

| Animal Model | Species | This compound Dose | Route | Analgesic Effect | Reference |

| Acetic Acid Writhing Test | Mouse | - | - | Effective in reducing writhing behavior. | [12] |

| Formalin Test (Phase I - neurogenic) | Mouse | - | - | Effective in reducing licking/biting behavior. | [1] |

| Formalin Test (Phase II - inflammatory) | Mouse | - | - | Effective in reducing licking/biting behavior. | [1] |

Comparative Efficacy

Studies comparing this compound to other analgesics provide valuable context for its potential applications in pain research.

Table 3: Comparative Efficacy of this compound

| Analgesic | Animal Model | Species | Key Finding | Reference |

| Morphine | Hot Plate & Tail-Flick | Rat, Mouse | Morphine demonstrates higher analgesic effect and longer duration. | [9][10] |

| Buprenorphine | Hot Plate & Tail-Flick | Rat, Mouse | Buprenorphine has an intermediate analgesic effect and the longest duration. | [9][10] |

| Meloxicam (B1676189) | Ovariohysterectomy | Dog | Meloxicam provided superior analgesia compared to this compound. | [13] |

| Methadone | Ovariohysterectomy | Cat | Cats premedicated with this compound had greater postoperative pain scores than those given methadone. | [14] |

| Buprenorphine | Postoperative Pain | Cat | Buprenorphine provided better and longer-lasting analgesia than this compound. | [15] |

Pharmacokinetics in Animal Models

Understanding the pharmacokinetic profile of this compound is crucial for designing experiments with appropriate dosing regimens.

Table 4: Pharmacokinetic Parameters of this compound in Various Species

| Species | Dose | Route | Cmax (ng/mL) | Tmax (min) | Half-life (hr) | Bioavailability (%) | Reference |

| Dog | 0.25 mg/kg | IM | 29 | 40 | 1.62 | - | [16] |

| Dog | 0.25 mg/kg | SC | 29 | 28 | 1.62 | - | [16] |

| Dog | 1.2 mg | IV | 8.24 (C0) | - | 2.87 | - | [17] |

| Dog | 1.2 mg | Buccal | 6.66 | 170 | 4.32 | 606 | [17] |

| Neonatal Foal | - | IV | 33.2 (C0) | - | 2.1 | - | [18] |

| Neonatal Foal | - | IM | 20.1 | 5.9 | - | 66.1 | [18] |

Experimental Protocols

Detailed methodologies for common pain assessment models are provided below.

Hot Plate Test

This test measures the latency of a thermal pain response.

Caption: Workflow for the hot plate test.

Procedure:

-

Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.[19]

-

Baseline Measurement: Set the hot plate temperature to a constant 55 ± 0.5°C. Place the animal on the hot plate and start a timer.[19]

-

Observation: Observe the animal for signs of pain, such as paw licking or jumping.[12][19]

-

Latency Recording: Stop the timer at the first sign of a pain response and record the latency. A cut-off time of 30 to 60 seconds is used to prevent tissue damage.[19]

-

Drug Administration: Administer this compound or a vehicle control.

-

Post-treatment Measurement: Repeat the latency measurement at predetermined time points after drug administration.

Tail-Flick Test

This test measures the latency to withdraw the tail from a radiant heat source.

Caption: Workflow for the tail-flick test.

Procedure:

-

Restraint: Gently restrain the animal, leaving the tail exposed.[20][21]

-

Heat Application: Focus a beam of intense light onto the animal's tail.[22]

-

Latency Measurement: Start a timer and measure the time it takes for the animal to flick its tail away from the heat source.[22]

-

Drug Administration: Administer this compound or a vehicle control.

-

Post-treatment Measurement: Repeat the latency measurement at specific time intervals after drug administration.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain.

Caption: Workflow for the acetic acid-induced writhing test.

Procedure:

-

Pre-treatment: Administer this compound or a vehicle control to the animals.[23]

-

Induction of Writhing: After a set pre-treatment time, inject a dilute solution of acetic acid (e.g., 0.5-1%) intraperitoneally.[23][24]

-

Observation: Place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[4][24]

Formalin Test

This model assesses both acute (neurogenic) and tonic (inflammatory) pain.

Caption: Workflow for the formalin test.

Procedure:

-

Pre-treatment: Administer this compound or a vehicle control.

-

Formalin Injection: Inject a small volume of dilute formalin (e.g., 1-5%) into the plantar surface of the hind paw.[1][25][26]

-

Observation: Observe the animal's behavior and record the amount of time spent licking or biting the injected paw. The observation period is divided into two phases:

Conclusion

This compound's distinct mechanism of action as a mixed agonist-antagonist provides a valuable pharmacological tool for dissecting the roles of kappa and mu-opioid receptors in various pain states. Its efficacy in a range of animal models, coupled with a well-characterized pharmacokinetic profile, makes it a suitable compound for both fundamental pain research and the preclinical evaluation of novel analgesic agents. The detailed protocols provided in this guide are intended to facilitate the standardized and reproducible use of this compound in the laboratory setting.

References

- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

- 3. xenonhealth.com [xenonhealth.com]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic effect and pharmacological mechanism of fentanyl and this compound in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. A comparison of the analgesic effects of this compound with those of meloxicam after elective ovariohysterectomy in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. A prospective multi-centre clinical trial to compare buprenorphine and this compound for postoperative analgesia in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of subcutaneous and intramuscular this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Pain sensitivity: tail flick test [bio-protocol.org]

- 21. diacomp.org [diacomp.org]

- 22. Tail flick test - Wikipedia [en.wikipedia.org]

- 23. sid.ir [sid.ir]

- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 25. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 26. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Nature of Butorphanol at the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butorphanol, a synthetic opioid analgesic, exhibits a complex and functionally selective pharmacological profile at the kappa-opioid receptor (KOR). This technical guide provides an in-depth examination of this compound's interactions with the KOR, focusing on its unique biased agonism. While demonstrating high affinity for the KOR, this compound acts as a partial agonist for G-protein activation and a full agonist for β-arrestin recruitment. This document details the quantitative parameters of these interactions, provides comprehensive experimental protocols for their assessment, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential and mechanistic intricacies of KOR ligands.

Introduction

The kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), is a critical modulator of pain, mood, and addiction.[1][2][3] Ligands targeting the KOR have been investigated for their potential as non-addictive analgesics.[4] this compound is a clinically used opioid analgesic that acts as a partial agonist at the µ-opioid receptor and a potent agonist at the KOR.[3][5] A key finding in the study of this compound is its biased agonism, or functional selectivity, at the KOR.[3][5] This refers to the ability of a ligand to differentially activate downstream signaling pathways upon binding to a receptor. In the case of this compound, it preferentially activates the β-arrestin pathway over the canonical G-protein signaling pathway.[3][5] Understanding this biased signaling is crucial, as the G-protein pathway is generally associated with the analgesic effects of KOR agonists, while the β-arrestin pathway has been linked to potential adverse effects such as dysphoria and aversion.[4][6] This guide will dissect the molecular interactions and functional consequences of this compound's engagement with the KOR.

Quantitative Pharmacology of this compound at the Kappa-Opioid Receptor

The pharmacological activity of this compound at the KOR has been characterized through various in vitro assays, providing quantitative measures of its binding affinity, potency, and efficacy. These data are summarized in the tables below for clear comparison.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Ligand | Receptor | Species | Preparation | Radioligand | Kᵢ (nM) | Kᵈ (nM) | Citation |

| This compound | Kappa (KOR) | Human | Recombinant (CHO cells) | [³H]U-69,593 | 0.1 ± 0.02 | 0.1 ± 0.02 | [3][5] |

| This compound | Mu (MOR) | Human | Recombinant (CHO cells) | [³H]DAMGO | 2.4 ± 1.2 | - | [3][5] |

| This compound | Kappa (KOR) | Guinea Pig | Brain | - | 8.6 | - | [2] |

| This compound | Mu (MOR) | Rhesus Monkey | - | - | 0.5 | - | [7] |

| This compound | Kappa (KOR) | Rhesus Monkey | - | - | 6.1 | - | [7] |

Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor

| Assay | Pathway | Cell Line | Parameter | This compound | Salvinorin A (Full Agonist) | Citation |

| [³⁵S]GTPγS Binding | G-protein Activation | Chem-1 (expressing KOR) | Efficacy | Partial Agonist (~50% of Salvinorin A) | Full Agonist | [5] |

| [³⁵S]GTPγS Binding | G-protein Activation | Chem-1 (expressing KOR) | EC₅₀ (nM) | 2.8 | ~41 | [5] |

| β-arrestin Recruitment | β-arrestin Pathway | HEK-293 (stably transfected with human KOR) | Efficacy | Full Agonist | Full Agonist | [5] |

Signaling Pathways of this compound at the KOR

Upon binding to the KOR, this compound initiates distinct intracellular signaling cascades. Its partial agonism at the G-protein pathway leads to a submaximal inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. In contrast, its full agonism at the β-arrestin pathway robustly promotes the recruitment of β-arrestin 2 to the receptor. This biased signaling profile is a defining characteristic of this compound's interaction with the KOR.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

This assay determines the binding affinity (Kᵢ) of this compound for the KOR.

-

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human kappa-opioid receptor (hKOR).

-

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hKOR (CHO-hKOR).[2]

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).[2]

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

Filtration Apparatus: A cell harvester with GF/C glass fiber filters.[2]

-

Scintillation Counter.[2]

-

-

Procedure:

-

Membrane Preparation: Thaw frozen CHO-hKOR cell membranes on ice and resuspend in ice-cold assay buffer.[9]

-

Assay Setup: In a 96-well microplate, add the following in triplicate:[2]

-

Total Binding: Assay buffer, [³H]U-69,593 (at a final concentration of ~0.5-1.0 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]U-69,593, 10 µM Naloxone, and membrane suspension.

-

Competition: Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), [³H]U-69,593, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[9]

-

Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.[2]

-

Washing: Wash the filters three times with ice-cold wash buffer.[2]

-

Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity in counts per minute (CPM).[2]

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[2]

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.[2]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its equilibrium dissociation constant.[2]

-

This functional assay measures the activation of G-proteins by this compound.

-

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating G-protein activation via the KOR.

-

Materials:

-

Receptor Source: Membranes from Chem-1 cells expressing recombinant human KOR.[3]

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

-

Procedure:

-

Membrane and Drug Preparation: Prepare dilutions of this compound and a premix of cell membranes with GDP in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane/GDP mixture with varying concentrations of this compound.

-

Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination: Terminate the assay by rapid filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

-

This assay measures the recruitment of β-arrestin to the KOR upon activation by this compound.

-

Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment to the KOR.

-

Materials:

-

Cell Line: HTLA cells (a HEK-293 derivative) containing a β-lactamase reporter gene under the control of a GAL4-VP16-responsive promoter.[10]

-

Plasmids: A plasmid encoding the KOR fused to a TEV protease cleavage site and a tTA transcription factor. A second plasmid for a TEV protease-β-arrestin 2 fusion protein.

-

Transfection Reagent: Polyethylenimine (PEI).[10]

-

Test Compound: this compound.

-

Luciferase detection reagents.

-

-

Procedure:

-

Cell Culture and Transfection: Seed HTLA cells in a 6-well plate and transfect with the KOR and TEV-β-arrestin plasmids using PEI.[10]

-

Assay Plating: The following day, seed the transfected cells into 384-well plates.[10]

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage of the transcription factor, and subsequent expression of the luciferase reporter gene.

-

Signal Detection: Add luciferase substrate and measure the luminescent signal.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

-

This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels.

-

Objective: To determine the inhibitory effect of this compound on forskolin-stimulated cAMP production.

-

Materials:

-

Procedure:

-

Cell Plating: Plate KOR-expressing cells in a 96- or 384-well plate.

-

Compound Pre-incubation: Pre-incubate cells with varying concentrations of this compound.

-

Stimulation: Add forskolin (to stimulate adenylyl cyclase) and IBMX (to prevent cAMP degradation) to the wells.

-

Incubation: Incubate for a specified time to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit.

-

-

Data Analysis:

-

Plot the measured signal (inversely proportional to cAMP levels for some kits) against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation.

-

In Vivo Assays

This is a model of visceral pain used to assess the analgesic effects of this compound.[13][14]

-

Objective: To evaluate the peripheral analgesic activity of this compound.

-

Animals: Swiss Albino mice.[13]

-

Procedure:

-

Grouping: Divide mice into control (vehicle), standard (e.g., morphine), and test (this compound at various doses) groups.[13]

-

Drug Administration: Administer this compound or control substances subcutaneously 30 minutes prior to acetic acid injection.[15]

-

Induction of Writhing: Inject 1% acetic acid solution intraperitoneally (10 ml/kg).[13][15]

-

Observation: Place each mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-minute period.[13]

-

-

Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing compared to the control group.

This test assesses the central analgesic effects of this compound against thermal pain.[16][17]

-

Objective: To measure the central analgesic efficacy of this compound.

-

Animals: Mice.[16]

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[16][18]

-

Procedure:

-

Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time until it licks a paw or jumps.

-

Drug Administration: Administer this compound or vehicle to the mice.

-

Test Latency: At set time points after drug administration (e.g., 30 minutes), place the mice back on the hot plate and measure the reaction latency.[16] A cut-off time is used to prevent tissue damage.

-

-

Data Analysis: Compare the post-drug latencies to the baseline latencies to determine the analgesic effect.

Discussion and Future Directions

This compound's biased agonism at the KOR presents both therapeutic opportunities and challenges. The partial activation of the G-protein pathway may contribute to its analgesic effects with a potentially lower risk of certain side effects compared to full KOR agonists.[4] However, the full activation of the β-arrestin pathway warrants further investigation to fully understand its physiological and behavioral consequences. Future research should focus on elucidating the specific roles of the G-protein and β-arrestin pathways in mediating the complex in vivo effects of this compound, including its analgesic, sedative, and psychotomimetic-like properties. The development of G-protein biased KOR agonists, inspired by the pharmacological profile of molecules like this compound, holds promise for creating safer and more effective analgesics with a reduced side effect profile.[1]

Conclusion

This technical guide has provided a comprehensive overview of the current understanding of this compound's interaction with the kappa-opioid receptor. The quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows offer a valuable resource for researchers in the field. The biased agonism of this compound at the KOR serves as a compelling example of the complexity of GPCR signaling and highlights the potential for developing functionally selective ligands as novel therapeutics.

References

- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterodimerization of the kappa opioid receptor and neurotensin receptor 1 contributes to a novel β-arrestin-2-biased pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Mu and Kappa Opioid Actions of this compound in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 15. ajpp.in [ajpp.in]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

Investigating butorphanol's analgesic versus sedative effects

An In-Depth Technical Guide to Butorphanol's Analgesic Versus Sedative Effects

Introduction

This compound is a synthetically derived morphinan (B1239233) derivative that functions as a centrally acting opioid agonist-antagonist analgesic.[1] It is clinically utilized for the management of moderate-to-severe pain, as a pre-anesthetic sedative, and as a supplement to balanced anesthesia.[1][2] Its unique pharmacological profile, characterized by a complex interaction with multiple opioid receptor subtypes, results in a distinct separation of its analgesic and sedative properties. This guide provides a detailed examination of this compound's dual effects, its underlying mechanisms, quantitative pharmacological data, and the experimental protocols used for its evaluation, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action: A Dual Receptor Interaction

This compound's pharmacological effects are primarily mediated through its interaction with kappa (κ) and mu (μ) opioid receptors in the central nervous system (CNS).[3][4] It exhibits a high affinity for the κ-opioid receptor (KOR) and a more moderate affinity for the μ-opioid receptor (MOR).[3][5]

-

Kappa-Opioid Receptor (KOR) Agonism : this compound acts as a potent agonist at the KOR.[3][6] Activation of KOR is the principal mechanism behind its analgesic and sedative effects.[7][8] KOR activation in the brain and spinal cord inhibits neurotransmitter release, which in turn reduces the transmission of pain signals.[3]

-

Mu-Opioid Receptor (MOR) Partial Agonist/Antagonist Activity : At the MOR, this compound's action is more complex, functioning as a partial agonist or an antagonist.[3] This mixed activity contributes to a "ceiling effect" for respiratory depression, making it a potentially safer option compared to full μ-opioid agonists like morphine or fentanyl.[3] However, this antagonist activity can also precipitate withdrawal symptoms in individuals dependent on full μ-agonists.[3]

Signaling Pathways

Upon binding to the KOR, this compound initiates distinct intracellular signaling cascades. It has been shown to be a partial agonist in the G-protein activation pathway but a full agonist in the β-arrestin recruitment pathway.[5] This biased agonism may contribute to its specific profile of effects and side effects.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Mu and Kappa Opioid Actions of this compound in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

- 4. xenonhealth.com [xenonhealth.com]

- 5. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]

- 8. medium.com [medium.com]

Preclinical Evaluation of Butorphanol's Antitussive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol is a synthetically derived opioid with a mixed agonist-antagonist profile at opioid receptors, acting as an agonist at the kappa (κ) opioid receptor and a partial agonist or antagonist at the mu (μ) opioid receptor.[1][2] This unique pharmacological profile contributes to its potent antitussive (cough-suppressing) properties, which have been extensively evaluated in various preclinical models. This technical guide provides an in-depth overview of the preclinical data supporting this compound's antitussive efficacy, detailing the experimental protocols used, summarizing quantitative findings, and illustrating the underlying mechanisms of action.

Mechanism of Action: Opioid Receptor Modulation of the Cough Reflex

The cough reflex is a complex process coordinated by a central pattern generator in the brainstem, primarily within the nucleus tractus solitarius (NTS) in the medulla. Opioids exert their antitussive effects by modulating neuronal activity within this center.[3][4] this compound's primary mechanism of antitussive action is through its agonist activity at κ-opioid receptors, with some contribution from its effects on μ-opioid receptors, located on neurons within the cough center.[3][5]

Activation of these G-protein coupled receptors (GPCRs) by this compound initiates an intracellular signaling cascade that leads to neuronal hyperpolarization and inhibition of neurotransmitter release. This is primarily achieved through two key mechanisms:

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), hyperpolarizing the neuron and making it less likely to fire an action potential.[6][7]

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), which can modulate the activity of various ion channels and signaling proteins.[8]

The net effect is a suppression of the neuronal signaling cascade responsible for initiating the cough reflex.

Quantitative Efficacy Data

Preclinical studies have consistently demonstrated the potent antitussive activity of this compound, often showing superiority over other established antitussive agents. The following tables summarize the comparative efficacy of this compound in various animal models.

Table 1: Comparative Antitussive Potency of this compound (Subcutaneous Administration) [9][10]

| Species | This compound Potency Relative to: | Codeine | Dextromethorphan | dl-Pentazocine | Morphine |

| Guinea Pig | Times More Active | >100x | >100x | >100x | ~20x |

| Dog | Times More Active | 100x | - | 10x | 4x |

Table 2: Comparative Antitussive Potency of this compound (Oral Administration) [9][10]

| Species | This compound Potency Relative to: | Codeine | Dextromethorphan |

| Guinea Pig & Dog | Times More Active | 15-20x | 15-20x |

Table 3: Efficacy of this compound in a Canine Acute Cough Model [3]

| Treatment | Dose (IM) | Time Post-Administration | % Reduction in Cough Frequency (vs. Control) |

| This compound | 0.3 mg/kg | 1 hour | Significant Reduction (p=0.016) |

| 3 hours | Significant Reduction (p=0.049) |

Detailed Experimental Protocols

The preclinical evaluation of antitussive agents relies on robust and reproducible animal models that mimic the human cough reflex. Below are detailed methodologies for commonly employed experimental protocols.

Chemically-Induced Cough in Guinea Pigs

This is the most widely used model for screening potential antitussive compounds.

-

Animals: Male Hartley guinea pigs are commonly used.

-

Housing and Acclimation: Animals are housed in a controlled environment and allowed to acclimate for a specified period before the experiment.

-

Cough Induction:

-

Citric Acid: Guinea pigs are individually placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (typically 0.1 to 0.6 M) for a set duration (e.g., 3-10 minutes).[11][12]

-

Capsaicin (B1668287): A solution of capsaicin (e.g., 30-80 µM) is aerosolized and delivered to the exposure chamber for a defined period (e.g., 5 minutes).[1][11]

-

-

Drug Administration: this compound or a vehicle control is administered subcutaneously (SC) or orally (PO) at a predetermined time before exposure to the tussigen.

-

Measurement of Cough: The number of coughs is counted by trained observers, often with the aid of audio and/or video recording, during and immediately following the aerosol exposure.[13][14] The latency to the first cough may also be recorded.

-

Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough response in drug-treated animals compared to the vehicle-treated control group. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Mechanically-Induced Cough in Dogs

This model aims to mimic cough resulting from direct airway stimulation.

-

Animals: Beagles are a commonly used breed for these studies.[3]

-

Cough Induction:

-

Electrical Stimulation: In anesthetized dogs, electrodes are placed on the trachea, and a controlled electrical stimulus is applied to elicit a cough.[9]

-

Saline Instillation: In conscious dogs, a transtracheal catheter is placed, and a small volume of sterile saline is administered to induce coughing.[3]

-

-

Drug Administration: this compound or a vehicle control is administered, typically via intramuscular (IM) or intravenous (IV) injection.

-

Measurement of Cough: Cough frequency is measured for a defined period before and at various time points after drug administration.[3]

-

Data Analysis: The change in cough frequency from baseline is calculated for both the treatment and control groups and statistically compared.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic and safety profile of a drug candidate is crucial for its development.

Table 4: Pharmacokinetic Parameters of this compound in Dogs [15]

| Route of Administration | Dose | Bioavailability | Tmax (hours) | T1/2 (hours) |

| Subcutaneous (SC) | 0.055–0.11 mg/kg | - | - | - |

| Oral (PO) | 0.55–1.1 mg/kg | Poor (significant first-pass metabolism) | - | - |

Note: Oral doses are approximately 10 times the subcutaneous dose to achieve a similar effect due to poor bioavailability.[15]

Preclinical Safety and Adverse Effects:

In preclinical studies, this compound is generally well-tolerated at antitussive doses. The most commonly observed adverse effect is sedation, which is dose-dependent.[15][16] Other less frequently reported effects in dogs include ataxia, anorexia, and mild gastrointestinal upset.[17] At higher doses, some respiratory depression may occur, although this is generally less pronounced than with pure μ-opioid agonists.[2]

Conclusion

The preclinical data strongly support the potent antitussive properties of this compound. Its efficacy, often exceeding that of traditional antitussives like codeine, is well-documented in various animal models. The mechanism of action, primarily through agonism of κ-opioid receptors in the central cough center, provides a clear rationale for its cough-suppressing effects. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of this compound and other novel antitussive agents. For drug development professionals, the robust preclinical profile of this compound underscores its therapeutic potential in the management of cough.

References

- 1. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dosing protocols to increase the efficacy of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative study of the effects of antitussive drugs in a canine acute cough model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndsr.co.uk [ndsr.co.uk]

- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitussive properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DailyMed - TORPHADINE- this compound tartrate injection [dailymed.nlm.nih.gov]

- 11. Capsazepine inhibits cough induced by capsaicin and citric acid but not by hypertonic saline in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of potassium ion channels in cough and other reflexes of the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antitussive Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 16. Antitussive Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 17. dogcatdoc.com [dogcatdoc.com]

Butorphanol's Partial Agonist-Antagonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms behind butorphanol's complex partial agonist-antagonist activity at opioid receptors. By examining its receptor binding affinity, functional potency, and downstream signaling pathways, this document provides a comprehensive overview for researchers and professionals in drug development.

This compound is a synthetically derived morphinan (B1239233) opioid analgesic characterized by its mixed agonist-antagonist properties.[1] This unique pharmacological profile stems from its differential interactions with various opioid receptor subtypes, primarily the mu (µ), kappa (κ), and to a lesser extent, the delta (δ) receptors.[2][3] Its clinical utility and side-effect profile are direct consequences of this multifaceted receptor activity.

Core Mechanism: A Duality of Action

This compound's defining characteristic is its ability to act as a partial agonist or antagonist at the µ-opioid receptor (MOR) while simultaneously functioning as an agonist at the κ-opioid receptor (KOR).[1][2] This duality governs its analgesic effects and mitigates some of the undesirable side effects associated with full µ-opioid agonists, such as profound respiratory depression and high abuse potential.[2]

-

At the µ-Opioid Receptor (MOR): this compound exhibits partial agonist activity. This means it binds to the MOR but elicits a submaximal response compared to full agonists like morphine.[4] At higher doses, it can act as an antagonist, competitively blocking the receptor and displacing full agonists, which can precipitate withdrawal in opioid-dependent individuals.[2][3] This partial agonism contributes to a "ceiling effect" for respiratory depression, making it a potentially safer analgesic option in certain clinical contexts.[2]

-

At the κ-Opioid Receptor (KOR): this compound acts as a potent agonist.[2][4] Activation of the KOR contributes significantly to its analgesic properties.[4] However, KOR agonism is also associated with less desirable effects such as dysphoria and sedation, which can limit its clinical use in some patients.[2]

-

At the δ-Opioid Receptor (DOR): this compound's interaction with the δ-opioid receptor is less pronounced, with studies indicating a lower affinity compared to MOR and KOR.[5][6]

Quantitative Pharmacology of this compound

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacy (Emax) of this compound at human opioid receptors. These values are critical for understanding its receptor selectivity and functional activity.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| µ-Opioid Receptor (MOR) | 2.4 ± 1.2 | DAMGO | 1.5 |

| κ-Opioid Receptor (KOR) | 0.1 ± 0.02 | U-69,593 | 1.8 |

| δ-Opioid Receptor (DOR) | ~100 (relative affinity ratio) | DPDPE | 2.0 |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources for comparative purposes.[4][5][6][7]

Table 2: Functional Activity of this compound at Opioid Receptors

| Receptor Subtype | Assay Type | This compound EC50 (nM) | This compound Emax (%) |

| µ-Opioid Receptor (MOR) | GTPγS Binding | - | Partial Agonist |

| κ-Opioid Receptor (KOR) | GTPγS Binding | 2.8 | ~50% (relative to Salvinorin A) |

| κ-Opioid Receptor (KOR) | β-Arrestin Recruitment | - | Full Agonist |

Note: EC50 represents the concentration for 50% of maximal effect. Emax is the maximum effect relative to a full agonist. Data is compiled from multiple sources.[4]

Signaling Pathways and Visualizations

The interaction of this compound with µ and κ opioid receptors initiates distinct intracellular signaling cascades. These pathways are predominantly mediated by Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1]

Caption: this compound's differential signaling at MOR and KOR.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's pharmacological profile. The following are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for opioid receptors.

Objective: To determine the Ki of this compound at µ, κ, and δ opioid receptors using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, κ, or δ opioid receptors.[7]

-

Radioligands:

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (10 µM).[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[9]

-

Scintillation Counter. [9]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer.

-

Assay Setup (96-well plate, in triplicate):

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[8]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer.[8]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.[8]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins by an agonist, providing a measure of potency (EC50) and efficacy (Emax).

Objective: To determine the functional potency and efficacy of this compound at opioid receptors.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.[10]

-

Radioligand: [³⁵S]GTPγS.[10]

-

Reagents: GDP, unlabeled GTPγS (for non-specific binding).[10]

-

Test Compound: this compound.

-

Positive Control: A known full agonist (e.g., DAMGO for MOR).[10]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[10]

-

Filtration Apparatus and Scintillation Counter. [10]

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues.[10]

-

Assay Setup (96-well plate):

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.[10]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[10]

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.[10]

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate.[10]

-

Quantification: Measure the radioactivity in a scintillation counter.[10]

-

Data Analysis:

-

Subtract non-specific binding to obtain specific binding.

-

Plot specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[10]

-

cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of Gi/o protein activation.

Objective: To measure this compound's ability to inhibit agonist-induced cAMP production.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the opioid receptor of interest.[9]

-

Agonist: A known opioid receptor agonist (e.g., DAMGO).[9]

-

Test Compound: this compound.

-

cAMP Assay Kit: (e.g., HTRF, ELISA).

-

Forskolin (B1673556) (FSK): To stimulate adenylyl cyclase and increase basal cAMP levels.[11]

-

Phosphodiesterase Inhibitor (e.g., IBMX): To prevent cAMP degradation.[11]

Procedure:

-

Cell Plating: Plate cells in a 96- or 384-well plate and incubate overnight.[9]

-

Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.[11]

-

Compound Addition: Add varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of an opioid agonist (for antagonist testing) or forskolin to stimulate cAMP production and incubate for 15-30 minutes.[9][11]

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's protocol.[11]

-

Data Analysis:

-

Plot the cAMP signal against the logarithm of the this compound concentration.

-

Calculate the IC50 value, representing the concentration of this compound that causes 50% inhibition of cAMP production.[9]

-

Conclusion